molecular formula C7H14BF3KNO B1455147 Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate CAS No. 1430082-96-4

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate

Cat. No.: B1455147
CAS No.: 1430082-96-4
M. Wt: 235.1 g/mol
InChI Key: FTIKKLLLWQGBOE-UHFFFAOYSA-N
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Description

Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate is a chemical compound with the molecular formula C7H14BF3KNO. It is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate typically involves the reaction of pyrrolidine with ethylene oxide to form 2-(pyrrolidin-1-yl)ethanol. This intermediate is then reacted with boron trifluoride etherate to form the corresponding boronate ester. Finally, the boronate ester is treated with potassium fluoride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the product is usually a biaryl compound .

Mechanism of Action

The mechanism by which Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate exerts its effects involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling reactions. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Comparison: Potassium 2-(pyrrolidin-1-YL)ethoxymethyltrifluoroborate is unique due to the presence of the pyrrolidine ring, which imparts specific reactivity and stability. Compared to other trifluoroborate salts, it offers enhanced solubility and reactivity in cross-coupling reactions .

Properties

IUPAC Name

potassium;trifluoro(2-pyrrolidin-1-ylethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BF3NO.K/c9-8(10,11)7-13-6-5-12-3-1-2-4-12;/h1-7H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIKKLLLWQGBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCN1CCCC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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